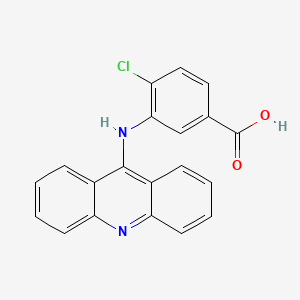
3-(Acridin-9-ylamino)-4-chlorobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Acridin-9-ylamino)-4-chlorobenzoic acid is an organic compound that features an acridine moiety linked to a benzoic acid derivative. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both acridine and benzoic acid functionalities allows for diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(acridin-9-ylamino)-4-chlorobenzoic acid typically involves the following steps:
Nitration of Benzoic Acid: The starting material, 4-chlorobenzoic acid, undergoes nitration to introduce a nitro group at the meta position relative to the carboxylic acid.
Reduction of Nitro Group: The nitro group is then reduced to an amino group using a reducing agent such as tin(II) chloride (SnCl₂) in hydrochloric acid.
Coupling with Acridine: The resulting 3-amino-4-chlorobenzoic acid is then coupled with acridine-9-carboxylic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(Acridin-9-ylamino)-4-chlorobenzoic acid can undergo various chemical reactions, including:
Oxidation: The acridine moiety can be oxidized to form acridone derivatives.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The chlorine atom on the benzoic acid ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Tin(II) chloride (SnCl₂) in hydrochloric acid or catalytic hydrogenation.
Substitution: Sodium methoxide (NaOCH₃) or other nucleophiles in polar aprotic solvents.
Major Products
Oxidation: Acridone derivatives.
Reduction: 3-(Acridin-9-ylamino)-4-aminobenzoic acid.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Acridin-9-ylamino)-4-chlorobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a DNA intercalator, which can be useful in studying DNA-protein interactions.
Medicine: Explored for its anticancer properties due to its ability to intercalate into DNA and disrupt cellular processes.
Industry: Utilized in the development of fluorescent dyes and materials for optoelectronic applications.
Mechanism of Action
The mechanism by which 3-(acridin-9-ylamino)-4-chlorobenzoic acid exerts its effects is primarily through DNA intercalation. The acridine moiety inserts between DNA base pairs, disrupting the helical structure and interfering with replication and transcription processes. This can lead to cell cycle arrest and apoptosis in cancer cells. The compound may also interact with specific proteins and enzymes, further influencing cellular pathways.
Comparison with Similar Compounds
Similar Compounds
Acridine Orange: A well-known DNA intercalator used as a fluorescent dye.
Acriflavine: Another acridine derivative with antimicrobial and anticancer properties.
Proflavine: Similar to acriflavine, used in antiseptic formulations and cancer research.
Uniqueness
3-(Acridin-9-ylamino)-4-chlorobenzoic acid is unique due to the presence of both acridine and benzoic acid functionalities, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C20H13ClN2O2 |
|---|---|
Molecular Weight |
348.8 g/mol |
IUPAC Name |
3-(acridin-9-ylamino)-4-chlorobenzoic acid |
InChI |
InChI=1S/C20H13ClN2O2/c21-15-10-9-12(20(24)25)11-18(15)23-19-13-5-1-3-7-16(13)22-17-8-4-2-6-14(17)19/h1-11H,(H,22,23)(H,24,25) |
InChI Key |
QVPCKCSCWQGJMH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=C(C=CC(=C4)C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-(4-methoxyphthalazin-1-yl)-2-(piperidin-1-yl)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B11583221.png)
![methyl 2-{[(2-oxobenzo[cd]indol-1(2H)-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11583225.png)
![1-[2-(3-Cyclohexylpropoxy)-2-oxoethyl]-1-methylpyrrolidinium](/img/structure/B11583229.png)
![5-[(4-ethylphenoxy)methyl]-N-{1-[2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-yl}furan-2-carboxamide](/img/structure/B11583240.png)
![(5E)-5-[3-bromo-4-(dimethylamino)benzylidene]-3-(4-fluorobenzyl)imidazolidine-2,4-dione](/img/structure/B11583243.png)
![(5Z)-5-(4-fluorobenzylidene)-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11583250.png)
![(5Z)-5-(thien-2-ylmethylene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11583258.png)
![(2E)-3-[9-methyl-2-(3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-(piperidin-1-ylcarbonyl)prop-2-enenitrile](/img/structure/B11583273.png)
![(5Z)-5-[4-(diethylamino)benzylidene]-2-[4-(hexyloxy)phenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11583287.png)
![ethyl 5-(6-bromo-1,3-benzodioxol-5-yl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate](/img/structure/B11583318.png)
![3-(Furan-2-yl)-6-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11583321.png)
![N-(2,6-diethylphenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B11583325.png)
![2,2,2-trifluoro-1-{2-methyl-1-[2-(2-methylphenoxy)ethyl]-1H-indol-3-yl}ethanone](/img/structure/B11583326.png)
![2-[(E)-2-(4-chlorophenyl)ethenyl]-1-(4-phenoxybutyl)-1H-benzimidazole](/img/structure/B11583332.png)
